molecular formula C11H15Cl2O3PS B12413781 Prothiofos-d5

Prothiofos-d5

Katalognummer: B12413781
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: ZGPVUVBRTCPAPZ-PVGOWFQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prothiofos-d5 is a deuterated analog of Prothiofos, an organophosphate compound. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C11H10D5Cl2O3PS, and it has a molecular weight of 334.21 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prothiofos-d5 involves the incorporation of deuterium atoms into the Prothiofos molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium atoms. The production process is carefully monitored to maintain the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Prothiofos-d5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxides, while substitution reactions can yield a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Prothiofos-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Prothiofos and its metabolites.

    Biology: Employed in studies involving enzyme inhibition and interaction with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the development of pesticides and other agrochemicals

Wirkmechanismus

Prothiofos-d5, like other organophosphates, exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. The molecular targets of this compound include acetylcholinesterase and other related enzymes involved in neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Prothiofos-d5 include:

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The incorporation of deuterium can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool in various scientific studies .

Eigenschaften

Molekularformel

C11H15Cl2O3PS

Molekulargewicht

334.2 g/mol

IUPAC-Name

2,4-dichloro-1-[1,1,2,2,2-pentadeuterioethoxy(propylsulfanyl)phosphoryl]oxybenzene

InChI

InChI=1S/C11H15Cl2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i2D3,4D2

InChI-Schlüssel

ZGPVUVBRTCPAPZ-PVGOWFQYSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=C(C=C(C=C1)Cl)Cl)SCCC

Kanonische SMILES

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.